molecular formula C17H30OSSn B12559689 5-(Tributylstannyl)thiophene-2-carbaldehyde CAS No. 144968-82-1

5-(Tributylstannyl)thiophene-2-carbaldehyde

Cat. No.: B12559689
CAS No.: 144968-82-1
M. Wt: 401.2 g/mol
InChI Key: HCVVZYQUTLBHDH-UHFFFAOYSA-N
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Description

5-(Tributylstannyl)thiophene-2-carbaldehyde is an organotin compound that features a thiophene ring substituted with a tributylstannyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tributylstannyl)thiophene-2-carbaldehyde typically involves the stannylation of thiophene derivatives. One common method is the Stille coupling reaction, where a thiophene derivative is reacted with a tributylstannyl reagent in the presence of a palladium catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like toluene or THF (tetrahydrofuran) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Tributylstannyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Stille Coupling: Palladium catalysts (e.g., Pd(PPh3)4), toluene or THF as solvents, inert atmosphere (nitrogen or argon).

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents like ethanol or ether.

Major Products

    Stille Coupling: Various substituted thiophene derivatives.

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Reduction: Thiophene-2-methanol derivatives.

Mechanism of Action

The mechanism of action of 5-(tributylstannyl)thiophene-2-carbaldehyde is primarily related to its reactivity in organic synthesis. The tributylstannyl group acts as a nucleophile in substitution reactions, facilitating the formation of new carbon-carbon bonds. The aldehyde group can undergo various transformations, such as oxidation and reduction, enabling the synthesis of a wide range of derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being pursued .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tributylstannyl)thiophene-2-carbaldehyde is unique due to the presence of both the tributylstannyl and aldehyde groups, which provide a combination of reactivity that is valuable in organic synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds.

Properties

CAS No.

144968-82-1

Molecular Formula

C17H30OSSn

Molecular Weight

401.2 g/mol

IUPAC Name

5-tributylstannylthiophene-2-carbaldehyde

InChI

InChI=1S/C5H3OS.3C4H9.Sn/c6-4-5-2-1-3-7-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3;

InChI Key

HCVVZYQUTLBHDH-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C=O

Origin of Product

United States

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